molecular formula C16H20ClF3N2O2 B2434848 Tert-butyl 3-(4-chlorophenyl)-3-(trifluoromethyl)piperazine-1-carboxylate CAS No. 1639963-99-7

Tert-butyl 3-(4-chlorophenyl)-3-(trifluoromethyl)piperazine-1-carboxylate

Cat. No. B2434848
CAS RN: 1639963-99-7
M. Wt: 364.79
InChI Key: IFOCWRTZIZEBTN-OAHLLOKOSA-N
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Description

Tert-butyl 3-(4-chlorophenyl)-3-(trifluoromethyl)piperazine-1-carboxylate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-chlorophenyl)-3-(trifluoromethyl)piperazine-1-carboxylate is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects
Tert-butyl 3-(4-chlorophenyl)-3-(trifluoromethyl)piperazine-1-carboxylate has been shown to have a variety of biochemical and physiological effects in the body. Some of these effects include the inhibition of cell proliferation, the induction of apoptosis, and the modulation of neurotransmitter levels in the brain. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-(4-chlorophenyl)-3-(trifluoromethyl)piperazine-1-carboxylate has several advantages and limitations for use in lab experiments. One of the primary advantages is its potent inhibitory activity, which makes it a useful tool for studying the effects of enzyme and receptor inhibition. However, this compound can also be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of tert-butyl 3-(4-chlorophenyl)-3-(trifluoromethyl)piperazine-1-carboxylate. One potential area of research is in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Additionally, this compound could be further studied to better understand its mechanism of action and potential therapeutic applications. Finally, the synthesis method for this compound could be optimized to improve its yield and purity.

Synthesis Methods

Tert-butyl 3-(4-chlorophenyl)-3-(trifluoromethyl)piperazine-1-carboxylate can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-chloroaniline with tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate in the presence of a catalyst such as palladium on carbon. The resulting product is then purified using chromatography techniques.

Scientific Research Applications

Tert-butyl 3-(4-chlorophenyl)-3-(trifluoromethyl)piperazine-1-carboxylate has been extensively studied for its potential applications in various fields of research. One of the primary areas of interest is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Parkinson's disease, and Alzheimer's disease.

properties

IUPAC Name

tert-butyl (3S)-3-(4-chlorophenyl)-3-(trifluoromethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClF3N2O2/c1-14(2,3)24-13(23)22-9-8-21-15(10-22,16(18,19)20)11-4-6-12(17)7-5-11/h4-7,21H,8-10H2,1-3H3/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOCWRTZIZEBTN-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)(C2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@](C1)(C2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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